molecular formula C10H8N2O3 B13926068 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid

2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid

Cat. No.: B13926068
M. Wt: 204.18 g/mol
InChI Key: XOMWCEBTGXHPGO-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid (CAS 103752-83-6) is a high-purity quinoxaline derivative offered for research and further manufacturing applications. This compound, with a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol, serves as a valuable building block in medicinal chemistry and drug discovery . The presence of both a carboxylic acid and a cyclic amide functionality within its structure provides two distinct points for chemical modification, making it a versatile precursor for synthesizing diverse compound libraries . Researchers value this chemical for exploring structure-activity relationships, particularly in the development of novel heterocyclic compounds with potential biological activity. It is essential to handle this material with care; recommended safety precautions include avoiding inhalation, and contact with skin and eyes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For optimal stability, the compound should be stored sealed in a dry environment at room temperature .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-methyl-3-oxo-4H-quinoxaline-6-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-5-9(13)12-8-4-6(10(14)15)2-3-7(8)11-5/h2-4H,1H3,(H,12,13)(H,14,15)

InChI Key

XOMWCEBTGXHPGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(=O)O)NC1=O

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with α-Keto Acids

The most direct and efficient route to 2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid involves the condensation of o-phenylenediamine with pyruvic acid derivatives or α-keto acids bearing a carboxylic acid substituent at the 6-position. This reaction proceeds via:

  • Equimolar mixing of o-phenylenediamine and the α-keto acid in ethanol.
  • Heating under reflux or microwave irradiation to promote cyclization.
  • Formation of the quinoxaline ring with the desired substituents.

Microwave-assisted methods have been shown to improve yields and reduce reaction times significantly compared to conventional heating.

Aromatic Nucleophilic Substitution and Cyclization

An alternative approach involves:

  • Reacting 1-fluoro-2-nitrobenzene with an α-amino acid methyl ester to form N-(2-nitrophenyl)-amino acid methyl esters.
  • Reduction of the nitro group to an amine.
  • Intramolecular cyclization to form the quinoxaline ring system.
  • Subsequent hydrolysis to obtain the carboxylic acid functionality.

Comparative Data on Preparation Methods

Preparation Method Key Reactants Conditions Yield (%) Advantages Disadvantages
Condensation of o-phenylenediamine with α-keto acids o-Phenylenediamine, α-keto acid Ethanol, reflux or microwave ~90 High yield, simple, clean reaction Requires pure α-keto acids
Aromatic nucleophilic substitution and cyclization 1-Fluoro-2-nitrobenzene, α-amino acid methyl esters Multi-step, reduction, cyclization Moderate Allows substitution variation Multi-step, longer reaction times
Acid-catalyzed rearrangement (for derivatives) 2(3)-aroyl-3(2)-oxo-3,4-dihydroquinoxaline-6-carboxylic acids Acid catalysis Not specified Useful for derivative synthesis Not direct synthesis of target compound

Notes on Reaction Optimization and Yields

  • Microwave-assisted synthesis significantly enhances reaction rates and yields, providing a greener and more efficient route.
  • The choice of halonitrobenzene (fluoro vs. chloro) affects the rate and yield in nucleophilic substitution, with fluoro-substituted substrates generally performing better.
  • Minimal solvent use and equimolar reactants optimize the condensation reactions, reducing waste and improving purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the methyl group or the carboxylic acid group, using reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dicarboxylic acid, while reduction may produce 2-methyl-3-hydroxy-3,4-dihydroquinoxaline-6-carboxylic acid .

Scientific Research Applications

2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various quinoxaline derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a valuable candidate for drug discovery and development.

    Medicine: Its derivatives have been studied for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases and oxidoreductases, by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues in the Quinoxaline Family

The following table summarizes key quinoxaline-based analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid C₁₀H₈N₂O₃ 220.18 (calc.) - 2-CH₃, 3-oxo, 6-COOH Intermediate for sulfonamide derivatives
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid C₉H₈N₂O₃ 192.17 (calc.) - Fully saturated ring (tetrahydro), 3-oxo, 6-COOH Lab reagent; no methyl group at position 2
1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid C₁₂H₁₂N₂O₃ 232.23 - 1-C₂H₅, 2-oxo, 3-CH₃, 6-COOH Soluble in DMSO/chloroform; research chemical
(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid C₁₁H₁₂N₂O₃ 220.22 - Chiral center (2R), 2-C₂H₅, 3-oxo, 6-COOH Potential stereoselective applications
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-sulfonyl chloride C₉H₇ClN₂O₃S 270.68 (calc.) - 6-SO₂Cl instead of 6-COOH Reactive intermediate for sulfonamide synthesis

Key Observations :

  • Ring Saturation : Tetrahydro analogs (e.g., ) exhibit reduced planarity, altering electronic properties and binding interactions.
  • Functional Groups : Sulfonyl chloride derivatives () enable facile nucleophilic substitution, while carboxylic acids () are ideal for salt formation or conjugation.

Oxazine-Based Analogs

Oxazines, which replace one nitrogen in quinoxaline with oxygen, exhibit distinct electronic and steric properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties References
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid C₁₀H₉NO₄ 207.19 - Oxazine backbone, 2-CH₃, 3-oxo, 6-COOH Enhanced polarity due to oxygen atom
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate C₁₀H₉NO₄ 207.19 - Methyl ester instead of carboxylic acid Esterified form for solubility tuning

Key Observations :

  • Applications : Oxazine derivatives are explored as building blocks in drug discovery due to their balanced solubility and stability .

Physicochemical Properties

  • Solubility :
    • The target compound’s carboxylic acid group enhances water solubility, whereas methyl/ethyl esters (e.g., ) improve organic solvent compatibility.
    • 1-Ethyl-3-methyl-2-oxo derivatives () show slight solubility in chloroform and DMSO, useful for in vitro assays.
  • Thermal Stability :
    • Sulfonyl chloride analogs () decompose at >330°C, while carboxylic acids () typically melt at lower temperatures due to hydrogen bonding.

Biological Activity

2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C9H8N2O3C_9H_8N_2O_3 with a molecular weight of 192.17 g/mol. Its structure features a quinoxaline core with a carboxylic acid group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₉H₈N₂O₃
Molecular Weight192.17 g/mol
IUPAC Name2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid
CAS Number103752-84-7

The biological activity of 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : It exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxic Effects : In vitro studies suggest that it induces apoptosis in cancer cell lines.

Anticancer Activity

Research indicates that derivatives of quinoxaline compounds, including 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid, have significant anticancer properties. A study demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis at submicromolar concentrations .

Antimicrobial Properties

The compound has been tested against various pathogens. For instance, it showed promising results against multidrug-resistant strains of Mycobacterium tuberculosis and other bacterial infections . The mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the effects of 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .
  • Antimicrobial Efficacy :
    • Another research focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with MIC values in the low micromolar range, suggesting its potential as a lead compound for developing new antibiotics .

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